REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:14][CH3:15])[CH:11]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:15][O:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([CH2:3][OH:2])[CH2:13]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2=CC=C(C=C2C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC(=O)C1CC2=CC=C(C=C2C1)OC
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the reaction stirs under a nitrogen atmosphere at room temperature for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
quench the reaction mixture with 5 mL of deionized water
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through a pad of Celite
|
Type
|
WASH
|
Details
|
wash the organic layer with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentrating under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC(CC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8 mmol | |
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |